

Spectroscopic Characterization of 1-(Piperidin-4-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Piperidin-4-yl)-1H-indole

Cat. No.: B052368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Piperidin-4-yl)-1H-indole**. Due to the limited availability of directly published complete datasets for this specific molecule, this document synthesizes expected spectroscopic characteristics based on data from closely related indole and piperidine derivatives, alongside standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this and similar molecular scaffolds.

Molecular Structure

IUPAC Name: **1-(Piperidin-4-yl)-1H-indole** Molecular Formula: C₁₃H₁₆N₂ Molecular Weight: 200.28 g/mol [1] CAS Number: 118511-81-2[1][2]

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Piperidin-4-yl)-1H-indole**. These values are predicted based on the analysis of similar structures and established principles of spectroscopic interpretation.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~8.10	br s	-	1H	Indole N-H (if N-unsubstituted) or Piperidine N-H
~7.65	d	~7.9	1H	Indole H-4
~7.30	d	~8.2	1H	Indole H-7
~7.15	t	~7.6	1H	Indole H-5
~7.10	t	~7.5	1H	Indole H-6
~7.05	d	~3.1	1H	Indole H-2
~6.50	d	~3.1	1H	Indole H-3
~4.30	tt	~11.5, 4.0	1H	Piperidine H-4
~3.30	m	-	2H	Piperidine H-2e, H-6e
~2.85	m	-	2H	Piperidine H-2a, H-6a
~2.20	m	-	2H	Piperidine H-3e, H-5e
~1.90	m	-	2H	Piperidine H-3a, H-5a

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 125 MHz

Chemical Shift (δ) ppm	Assignment
~136.0	Indole C-7a
~128.5	Indole C-3a
~128.0	Indole C-2
~122.0	Indole C-5
~121.0	Indole C-6
~120.0	Indole C-4
~110.0	Indole C-7
~102.0	Indole C-3
~52.0	Piperidine C-4
~45.0	Piperidine C-2, C-6
~32.0	Piperidine C-3, C-5

IR (Infrared) Spectroscopic Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	N-H Stretch (Piperidine and/or Indole)
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Strong	Aliphatic C-H Stretch
~1615	Medium	C=C Aromatic Ring Stretch
~1460	Strong	C-H Bend (Methylene)
~1340	Medium	C-N Stretch
~740	Strong	C-H Out-of-plane Bend (ortho-disubstituted benzene)

MS (Mass Spectrometry) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
200	High	[M] ⁺ (Molecular Ion)
130	High	[M - C ₅ H ₁₀ N] ⁺ (Loss of piperidine moiety)
117	Medium	[Indole] ⁺
84	Medium	[C ₅ H ₁₀ N] ⁺ (Piperidinyl fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-(Piperidin-4-yl)-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **1-(Piperidin-4-yl)-1H-indole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a 500 MHz NMR spectrometer.^[3]
- For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, the spectral width is set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

- Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals, which is particularly useful for complex heterocyclic systems.[4]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):[5]

- Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

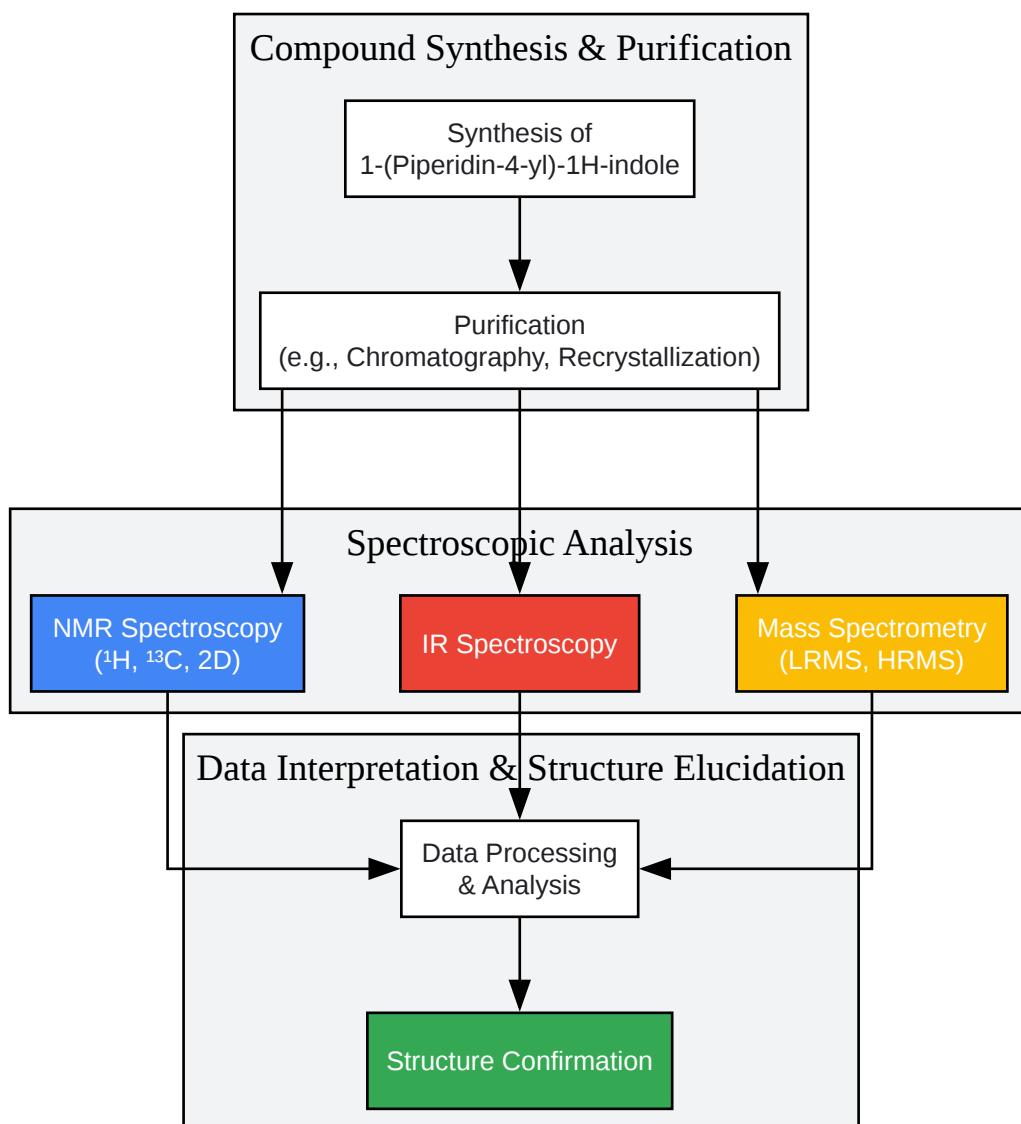
Instrumentation and Data Acquisition:

- Place the salt plate in the sample holder of an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
- If the peaks are too intense, the sample film is too thick and should be prepared again with a more dilute solution. If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[5]

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.[6]


- Ensure the sample is fully dissolved. If any solid particles are present, the solution must be filtered to prevent blockage of the instrument's sample introduction system.

Instrumentation and Data Acquisition:

- A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.[6]
- The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).[6]
- For direct infusion, the sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 μ L/min).[6]
- The mass spectrum is acquired in positive ion mode.
- Typical ESI-MS parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a mass range of m/z 50-500.[6] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[7]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 001chemical.com [001chemical.com]
- 2. bocsci.com [bocsci.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-(Piperidin-4-yl)-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052368#spectroscopic-data-nmr-ir-ms-of-1-piperidin-4-yl-1h-indole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com